3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one
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Overview
Description
3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that features both pyrazole and pyridazine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one typically involves the formation of the pyrazole ring followed by the introduction of the pyridazine moiety. Common starting materials might include hydrazines, diketones, and substituted pyridazines. Reaction conditions often involve refluxing in solvents like ethanol or acetic acid, with catalysts such as acids or bases to facilitate ring closure.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.
Reduction: Reduction reactions might target the pyridazine ring, potentially converting it to a dihydropyridazine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of dyes, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action would depend on its specific biological activity. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, with pathways involving signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazole
- 3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-4(5H)-one
Uniqueness
The unique combination of the pyrazole and pyridazine rings in 3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one might confer distinct biological activities or chemical reactivity compared to similar compounds. This uniqueness could be leveraged in designing new drugs or materials with specific properties.
Properties
CAS No. |
111988-04-6 |
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Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-methyl-2-(6-phenylpyridazin-3-yl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C14H12N4O/c1-10-9-14(19)18(17-10)13-8-7-12(15-16-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
UXRDHICCCKQKMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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